molecular formula C16H13ClFNOS B2594083 7-chloro-5-(4-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 341967-91-7

7-chloro-5-(4-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B2594083
CAS No.: 341967-91-7
M. Wt: 321.79
InChI Key: MXZXEZNQXLMECB-UHFFFAOYSA-N
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Description

7-chloro-5-(4-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a synthetic organic compound belonging to the benzothiazepine class. This compound is characterized by its unique structure, which includes a benzothiazepine ring system substituted with a chloro group at the 7th position and a fluorobenzyl group at the 5th position. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-(4-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazepine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a chloro-substituted benzaldehyde under acidic conditions to form the benzothiazepine ring.

    Introduction of the Fluorobenzyl Group: The next step involves the alkylation of the benzothiazepine intermediate with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the fluorobenzyl group at the 5th position.

    Final Cyclization and Purification: The final step involves cyclization of the intermediate to form the desired this compound, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification processes to achieve large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-(4-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.

    Substitution: The chloro and fluorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-5-(4-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of enzymes, receptors, or ion channels. The exact molecular targets and pathways can vary depending on the specific biological or pharmacological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-5-(4-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
  • 7-chloro-5-(4-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
  • 7-chloro-5-(4-bromobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Uniqueness

The uniqueness of 7-chloro-5-(4-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorobenzyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-chloro-5-[(4-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNOS/c17-12-3-6-15-14(9-12)19(16(20)7-8-21-15)10-11-1-4-13(18)5-2-11/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZXEZNQXLMECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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